molecular formula C18H15N3O3 B5569185 N-(3-methoxyphenyl)-4-(2-pyrimidinyloxy)benzamide

N-(3-methoxyphenyl)-4-(2-pyrimidinyloxy)benzamide

Cat. No. B5569185
M. Wt: 321.3 g/mol
InChI Key: UZAXZNDJUHGWQN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(2-pyrimidinyloxy)benzamide, also known as MPB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPB belongs to the class of compounds known as protein kinase inhibitors, which have been shown to be effective in the treatment of various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Synthesis of Novel Compounds and Biological Activities

Research has focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar structures, demonstrating significant anti-inflammatory and analgesic properties. These compounds, including variations like (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5,4-b’] difuran-2-carboxamide, have shown high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Histone Deacetylase Inhibition for Anticancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of a benzamide derivative that acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11. This compound has demonstrated significant antitumor activity, highlighting the potential of similar benzamide derivatives in cancer therapy (Zhou et al., 2008).

Organogel Formation and Material Science Applications

Research into perylenetetracarboxylic diimides (PDIs) substituted with benzamide groups has led to the development of novel organogels. These compounds, capable of forming fluorescent gels, have potential applications in material science, particularly in designing novel organogels with specific properties (Wu et al., 2011).

Molecular Structural Analysis and Antioxidant Activity

Studies on benzamide derivatives like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have provided insights into their molecular structure using X-ray diffraction and DFT calculations. These compounds have shown promise as antioxidants, highlighting another potential research avenue for benzamide derivatives (Demir et al., 2015).

Corrosion Inhibition in Industrial Applications

The study of N-Phenyl-benzamide derivatives on mild steel acidic corrosion has demonstrated that these compounds can act as effective corrosion inhibitors. Such research indicates the potential application of benzamide derivatives in industrial corrosion protection (Mishra et al., 2018).

properties

IUPAC Name

N-(3-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-16-5-2-4-14(12-16)21-17(22)13-6-8-15(9-7-13)24-18-19-10-3-11-20-18/h2-12H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAXZNDJUHGWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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